(S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)-sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a complex organic compound with the molecular formula C12H16F3NO7S . This compound is notable for its trifluoromethylsulfonyl group, which imparts unique chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethylsulfonyl Group:
Protection and Deprotection Steps: Protecting groups like tert-butyl and methyl are introduced and later removed to achieve the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl) 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with unique properties due to its trifluoromethylsulfonyl group.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butyl) 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate include:
1-(tert-Butyl) 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole-1,2-dicarboxylate: A stereoisomer with similar properties but different spatial arrangement.
1-(tert-Butyl) 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydropyrrole-1,2-dicarboxylate: A compound with a similar structure but different functional groups.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-(trifluoromethylsulfonyloxy)-2,5-dihydropyrrole-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO7S/c1-11(2,3)22-10(18)16-6-7(5-8(16)9(17)21-4)23-24(19,20)12(13,14)15/h5,8H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQJVYVNOKTLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC1C(=O)OC)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.